molecular formula C20H19N3O2 B4810101 2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4810101
M. Wt: 333.4 g/mol
InChI Key: ZHZPLWRTZKGPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a furan ring, a quinazolinone core, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethylamine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methylphenyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It can serve as a probe to study various biological processes and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID
  • **2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID HYDROCHLORIDE

Uniqueness

2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of a furan ring, a quinazolinone core, and a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-5-2-3-7-16(13)14-9-18-17(19(24)10-14)12-22-20(23-18)21-11-15-6-4-8-25-15/h2-8,12,14H,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPLWRTZKGPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
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2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
2-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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